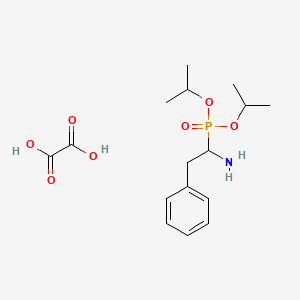

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate

Description

Properties

IUPAC Name |

1-di(propan-2-yloxy)phosphoryl-2-phenylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NO3P.C2H2O4/c1-11(2)17-19(16,18-12(3)4)14(15)10-13-8-6-5-7-9-13;3-1(4)2(5)6/h5-9,11-12,14H,10,15H2,1-4H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBINLIKDZRDBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(CC1=CC=CC=C1)N)OC(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate typically involves the reaction of diisopropyl phosphite with 1-amino-2-phenylethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate esters.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.

Major Products Formed

Oxidation: Phosphonate esters.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate with analogs:

*Hypothetical molecular formula derived from structural components.

Key Observations :

- Oxalate Counterion : Unlike esterified oxalate (e.g., diisopropyl oxalate), the oxalate salt form in the target compound enhances polarity, likely improving aqueous solubility compared to neutral phosphonates .

Biological Activity

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate is a phosphonate compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate consists of a diisopropyl group, an amino group, and a phenylethyl moiety linked to a phosphonate group. The oxalate salt form can influence the compound's solubility and reactivity. Synthesis typically involves several chemical pathways that include the formation of the phosphonate ester through nucleophilic substitution reactions involving the amino group.

The primary biological activity of diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate is attributed to its role as an enzyme inhibitor. It has been shown to inhibit carboxypeptidase A, a zinc-dependent enzyme crucial in protein digestion. The inhibition occurs via binding to the active site of the enzyme, thereby blocking substrate access and affecting various biochemical pathways.

Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carboxypeptidase A | Competitive | < 10 |

| Carbonic Anhydrase II | Non-competitive | 5.5 - 41.5 |

| Carbonic Anhydrase VII | Non-competitive | < 10 |

This table summarizes the inhibition profiles for key enzymes affected by diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate, indicating its potency in inhibiting carboxypeptidase A and carbonic anhydrases II and VII .

Therapeutic Potential

The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in treating conditions related to enzyme dysregulation. For instance:

- Neuropathic Pain : Selective inhibition of carbonic anhydrases may provide analgesic effects without the side effects associated with non-selective inhibitors .

- Cancer Therapy : By modulating enzyme activity involved in tumor growth and metastasis, it may serve as a candidate for cancer treatment strategies.

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in various experimental models:

- Inhibition Studies : In vitro studies indicated that diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate significantly inhibited carboxypeptidase A with an IC50 value below 10 µM, showcasing its potential as a therapeutic agent against diseases where this enzyme plays a critical role.

- Animal Models : In mouse models of neuropathic pain induced by oxaliplatin, compounds similar to diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate showed reduced pain responses, suggesting a possible application in pain management therapies .

- Comparative Studies : Comparative analyses with other phosphonates revealed that diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate exhibited superior selectivity towards carbonic anhydrases II and VII compared to traditional inhibitors like acetazolamide .

Q & A

Q. What are the optimal synthetic routes for Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The synthesis of phosphonate derivatives typically involves nucleophilic substitution or esterification. For analogs like diisopropyl-(2-chloroethyl)-phosphonate, a common route employs diisopropyl phosphite reacting with 2-chloroethanol under anhydrous conditions with NaH as a base at 60–80°C . Key steps include:

- Purification: Distillation or crystallization to remove by-products (e.g., unreacted phosphite).

- Yield Optimization: Adjusting molar ratios (e.g., 1:1.2 phosphite:chloroethanol) and reaction time (4–6 hours).

- Characterization: Use NMR (e.g., <sup>31</sup>P NMR for phosphonate confirmation) and HPLC for purity assessment .

Standardization requires rigorous control of moisture and temperature, with reproducibility validated via triplicate trials.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Analysis:

- NMR Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR for backbone structure; <sup>31</sup>P NMR confirms phosphonate group integrity (δ ~20–30 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C14H22NO5P, calc. 315.12 g/mol).

- Physicochemical Properties:

- Solubility: Test in DMSO, ethanol, and water (polar vs. non-polar solvents).

- Stability: Accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution: The 2-phenylethyl group’s electron-withdrawing nature enhances electrophilicity at the phosphorus center, facilitating attack by amines or thiols. Kinetic studies (UV-Vis monitoring) reveal second-order kinetics under aprotic conditions .

- Oxidation Pathways: Using H2O2 or mCPBA, the phosphonate oxidizes to phosphonic acid. Computational modeling (DFT) predicts transition states and activation energies, validated experimentally via <sup>31</sup>P NMR .

Q. How does the compound interact with biological targets like phosphatases or kinases, and what experimental models validate its inhibitory effects?

Methodological Answer:

- Enzyme Inhibition Assays:

- In Vitro: Recombinant alkaline phosphatase incubated with compound (0.1–100 µM), measuring residual activity via colorimetric substrates (e.g., p-nitrophenyl phosphate). IC50 values are calculated .

- Molecular Docking: AutoDock/Vina simulations predict binding poses to active sites (e.g., PDB: 1ALK).

- Cellular Models: Renal tubular cells treated with the compound (10–100 µM) show reduced oxidative stress markers (e.g., ROS levels via DCFH-DA assay) .

Q. What strategies address contradictions in reported biological activities, such as cytoprotective vs. pro-apoptotic effects?

Methodological Answer:

- Dose-Dependent Studies: Test a broad concentration range (nM to mM) in primary vs. cancer cell lines.

- Pathway Analysis: RNA-seq or Western blotting to identify conflicting pathways (e.g., upregulation of Nrf2 vs. caspase-3 activation) .

- Metabolomic Profiling: LC-MS/MS to detect metabolite shifts (e.g., glutathione depletion at high doses).

Q. How can computational chemistry predict the compound’s behavior in novel reaction environments or biological systems?

Methodological Answer:

- Reactivity Prediction: DFT (Gaussian 09) calculates Fukui indices to identify electrophilic sites prone to nucleophilic attack .

- ADMET Profiling: SwissADME predicts bioavailability (%ABS = 65–80), while ProTox-II assesses toxicity (LD50 ~300 mg/kg) .

- Solvent Effects: COSMO-RS simulations model solvation free energy in ionic liquids or supercritical CO2.

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.